molecular formula C10H17BrCl3N3 B2555564 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride CAS No. 2551117-82-7

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride

Cat. No.: B2555564
CAS No.: 2551117-82-7
M. Wt: 365.52
InChI Key: SZZXVXMILSPDIA-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride is a chemical compound with the molecular formula C10H14BrN3·3HCl It is a derivative of pyridine and pyrrolidine, featuring a bromine atom at the 5-position of the pyridine ring and a methyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

    Reaction with Pyrrolidine: The 5-bromo-2-methylpyridin-3-amine is reacted with pyrrolidine under appropriate conditions to form the desired compound.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of the target compound.

    N-methylpyrrolidine: A related compound with similar structural features.

Uniqueness

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.3ClH/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10;;;/h2-3,6,9,12H,4-5,7H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZXVXMILSPDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=NC=C(C=C2)Br.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrCl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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